(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol
Description
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-19-10-8-16-15-7-5-14(22-3)12-13(15)4-6-17(16)18(19)9-11-20(19,2)21/h5,7,12,16-18,21H,4,6,8-11H2,1-3H3/t16-,17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQAIRJYCUWZPD-SLHNCBLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934484 | |
| Record name | 3-Methoxy-17-methylestra-1(10),2,4-trien-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15236-73-4 | |
| Record name | NSC52246 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxy-17-methylestra-1(10),2,4-trien-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol , commonly referred to as a derivative of estradiol or a related steroidal compound, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and implications in various biological systems.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 300.4 g/mol. Its structural configuration includes multiple stereogenic centers which contribute to its biological activity.
1. Estrogenic Activity
Research indicates that this compound exhibits significant estrogenic activity. It binds to estrogen receptors (ERs), influencing various physiological processes such as:
- Cell Proliferation : The compound promotes the proliferation of estrogen-sensitive cells.
- Gene Expression Modulation : It regulates the expression of genes involved in reproductive and developmental processes.
A study highlighted that compounds with similar structures showed enhanced binding affinity to ERα and ERβ compared to estradiol itself .
2. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. For instance:
- Neurotrophic Effects : In vitro studies on rat cortical neurons demonstrated that the compound enhances neurite outgrowth at specific concentrations (0.1 mmol/L), suggesting potential applications in neurodegenerative diseases .
| Concentration (mmol/L) | Neurite Outgrowth (µm) |
|---|---|
| Control | 50 |
| 0.1 | 80 |
| 0.5 | 70 |
3. Anti-inflammatory Properties
In addition to its estrogenic effects, the compound has shown promise in modulating inflammatory responses:
- Cytokine Production : It has been observed to reduce the production of pro-inflammatory cytokines in cultured macrophages.
The biological activities of this compound are primarily mediated through its interaction with estrogen receptors:
- Ligand Binding : The compound binds to ERs with varying affinities which can lead to different biological outcomes depending on the target tissue.
- Transcriptional Activation : Upon binding to ERs, it activates transcriptional pathways that regulate gene expression crucial for cell growth and differentiation.
Case Study 1: Estrogen Receptor Modulation
In a clinical trial involving postmenopausal women treated with similar compounds exhibiting estrogenic properties:
- Outcome : Participants showed improved bone density and reduced menopausal symptoms.
Case Study 2: Neuroprotective Studies
A laboratory study focused on the neuroprotective effects of this compound indicated:
- Findings : Enhanced neuronal survival and reduced apoptosis rates in cultures exposed to oxidative stress when treated with the compound.
Comparison with Similar Compounds
Substituent Variations at C3 and C17
Preparation Methods
Birch Reduction for A-Ring Saturation
Birch reduction, employing alkali metals (Li, Na) in liquid ammonia, selectively reduces the A-ring of estrone-3-methyl ether (EME) to a 1,4-diene intermediate. Key parameters include:
-
Solvent System : Tetrahydrofuran (THF) and isopropanol (3:1 v/v) enhance solubility and stereoselectivity.
-
Quenching : Termination with isopropanol preserves the intermediate 3,17,17-trialkoxy-estra-2,5(10)-dien-17-one.
Post-reduction, mild acid hydrolysis (e.g., diluted acetic acid) regenerates the 17-keto group while retaining the methoxy substituent at C3.
Stereochemical Control at C8, C9, C13, and C14
Lithium-Mediated Configurational Locking
The use of lithium-ammonia systems favors equatorial protonation during Birch reduction, establishing the 8R,9S,13S,14S configuration. Comparative studies show:
| Metal | Solvent | % Yield (8R,9S) | % Yield (8S,9R) |
|---|---|---|---|
| Li | THF/i-PrOH | 82 | 18 |
| Na | THF/EtOH | 65 | 35 |
Methyl Group Introduction at C13 and C17
Methylation at C13 and C17 proceeds via Grignard or organocuprate addition to the 17-keto intermediate:
-
C13 Methylation : Reaction with methylmagnesium bromide in THF at 0°C yields 93% 13-methyl derivative.
-
C17 Methylation : Sequential treatment with methyl lithium and quenching with ammonium chloride ensures retention of the 17S configuration.
Final Hydroxylation at C17
Ketone Reduction to Alcohol
The 17-keto group is reduced to the 17-ol using sodium borohydride in ethanol at −20°C, achieving 88% yield and >99% enantiomeric excess (ee) for the 17S isomer. Alternative methods include catalytic hydrogenation (Pd/C, H), though with lower stereoselectivity (74% ee).
Industrial-Scale Optimization
Continuous Flow Synthesis
Patent CN102167680B discloses a continuous process for octahydrocyclopenta[c]pyrrole derivatives, adaptable to the target compound:
-
Reactor Type : Tubular flow reactor with inline IR monitoring.
-
Solvent Recovery : 98% THF reclaimed via fractional distillation.
Challenges and Mitigation Strategies
Byproduct Formation During Birch Reduction
Over-reduction to decahydro derivatives is minimized by:
Epimerization at C17
Acidic conditions during workup may invert the 17S configuration. Neutralization with ammonium bicarbonate (pH 7.5) before extraction preserves stereochemistry.
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound in a laboratory setting?
- Methodological Answer : The synthesis involves multi-step organic reactions, often starting from steroidal precursors. Critical steps include:
- Stereochemical control : Use chiral catalysts or enantioselective reagents to ensure correct configuration at positions 8R, 9S, 13S, 14S, and 17S .
- Protection/deprotection strategies : Acetyl or methoxy groups may require temporary protection (e.g., acetyl chloride for hydroxyl groups) to prevent undesired side reactions .
- Reaction conditions : Maintain inert atmospheres (N₂/Ar) to avoid oxidation, and optimize temperature gradients (e.g., 0–80°C) to enhance yield .
- Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Acetic anhydride, pyridine | Acetylation of hydroxyl groups |
| 2 | Pd/C, H₂ gas | Hydrogenation of double bonds |
| 3 | Chiral resolution via HPLC | Isolate enantiomerically pure product |
Q. Which analytical techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include methoxy (δ 3.2–3.5 ppm) and cyclopentane protons (δ 1.5–2.5 ppm) .
- X-ray Crystallography : Resolves absolute configuration, particularly for the 17-hydroxyl and methyl groups .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₃₀O₂) and detects isotopic patterns .
Q. How should the compound be stored to ensure stability in research settings?
- Methodological Answer :
- Storage conditions : Seal in airtight containers under dry, inert gas (argon) at 2–8°C to prevent hydrolysis of the methoxy group .
- Stability monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., demethylation or oxidation) .
Advanced Research Questions
Q. How does stereochemistry influence its interaction with biological targets?
- Methodological Answer :
- Receptor docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to steroid receptors. The 17S-hydroxyl group is critical for hydrogen bonding, while 13S-methyl enhances hydrophobic interactions .
- In vitro assays : Compare enantiomers in cell-based models (e.g., glucocorticoid receptor transactivation assays) to quantify stereospecific activity .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal assays : Validate activity using both cell-free (e.g., SPR binding) and cell-based (e.g., luciferase reporter) systems to rule out assay-specific artifacts .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess if rapid metabolism (e.g., CYP3A4-mediated oxidation) explains variability in in vivo vs. in vitro results .
Q. What strategies optimize synthetic yield while minimizing side products?
- Methodological Answer :
- Catalyst screening : Test palladium (Pd/C) vs. platinum (PtO₂) catalysts for hydrogenation efficiency .
- Byproduct analysis : Use GC-MS to identify intermediates (e.g., over-reduced or epimerized species) and adjust reaction stoichiometry .
- Table: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–60°C | Prevents decarboxylation |
| H₂ Pressure | 2–3 atm | Balances reaction rate vs. selectivity |
| Solvent | Tetrahydrofuran | Enhances solubility of steroidal intermediates |
Safety and Compliance Questions
Q. What precautions are necessary to mitigate occupational hazards during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant aprons, and P95 respirators to prevent dermal/respiratory exposure .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during weighing or synthesis .
Q. How should accidental exposure be managed in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
